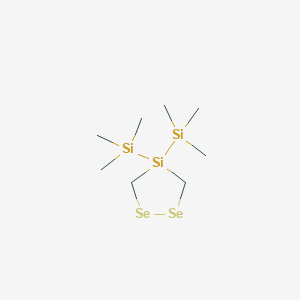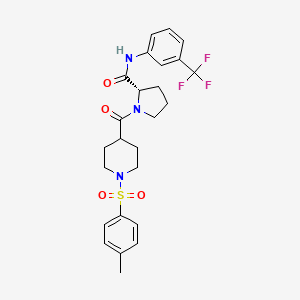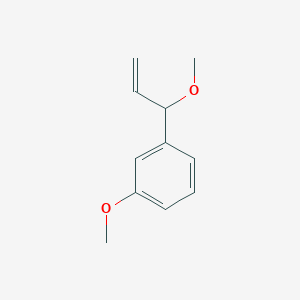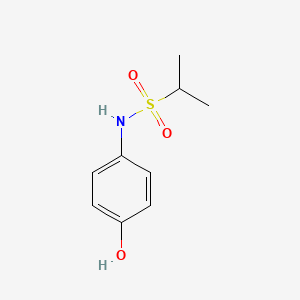![molecular formula C9H13N7OS B12636158 N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
準備方法
The synthesis of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyanuric chloride with an amine can yield a triazine derivative.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable precursor. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the triazole ring.
Functionalization: The introduction of the ethyl, methoxy, and methylsulfanyl groups can be achieved through various substitution reactions. These reactions typically involve the use of appropriate reagents and catalysts to ensure the selective introduction of the desired functional groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The triazine and triazole rings can undergo reduction reactions under specific conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives, while nucleophilic substitution could introduce various functional groups into the triazine ring.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Biology: The compound’s triazine and triazole rings are known to exhibit biological activity. It can be used in the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Its potential therapeutic applications could include the treatment of infectious diseases or cancer.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups and potential reactivity.
作用機序
The mechanism of action of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is likely to involve interactions with specific molecular targets. The triazine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s functional groups may also play a role in its mechanism of action, allowing it to form covalent bonds with biological molecules or participate in redox reactions.
類似化合物との比較
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be compared with other triazine and triazole derivatives:
Triazine Derivatives: Compounds such as cyanuric chloride and melamine are well-known triazine derivatives
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their biological activity. The presence of both triazine and triazole rings in this compound makes it a unique compound with potential synergistic effects.
特性
分子式 |
C9H13N7OS |
|---|---|
分子量 |
267.31 g/mol |
IUPAC名 |
N-ethyl-4-methoxy-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13N7OS/c1-4-10-6-12-7(14-8(13-6)17-2)16-5-11-9(15-16)18-3/h5H,4H2,1-3H3,(H,10,12,13,14) |
InChIキー |
MAKCZTJEQOLYCH-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)


![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)



![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
